

YKL-06-062: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: YKL-06-062

Cat. No.: B611893

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This guide provides a detailed comparison of the kinase selectivity profile of **YKL-06-062**, a second-generation inhibitor of Salt-Inducible Kinases (SIKs). The following sections present quantitative data on its inhibitory activity, a comprehensive experimental protocol for assessing kinase inhibition, and a visual representation of the SIK signaling pathway.

Quantitative Selectivity Profile

YKL-06-062 demonstrates high potency against all three isoforms of the Salt-Inducible Kinase family (SIK1, SIK2, and SIK3). The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range, indicating potent inhibition of its primary targets.^{[1][2][3][4][5][6]} While comprehensive kinome-wide selectivity data against a broad panel of other kinases is not publicly available, the data below highlights its strong activity towards the SIK family.

Kinase Target	IC ₅₀ (nM)
SIK1	2.12
SIK2	1.40
SIK3	2.86

Experimental Protocols

The determination of kinase inhibitor potency, such as the IC₅₀ values for **YKL-06-062**, is typically performed using in vitro biochemical assays. The following is a representative protocol based on a common luminescence-based assay format, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **YKL-06-062**) against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase reaction that produces light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Materials:

- Recombinant Kinase (e.g., SIK1, SIK2, or SIK3)
- Kinase-specific substrate
- ATP
- Test Compound (e.g., **YKL-06-062**)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- 384-well white assay plates

- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series might be 100 μ M.
- Kinase Reaction Setup:
 - Add 2.5 μ L of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
 - Add 0.5 μ L of the serially diluted test compound or DMSO (for control wells) to the respective wells.
 - Initiate the kinase reaction by adding 2 μ L of ATP solution. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

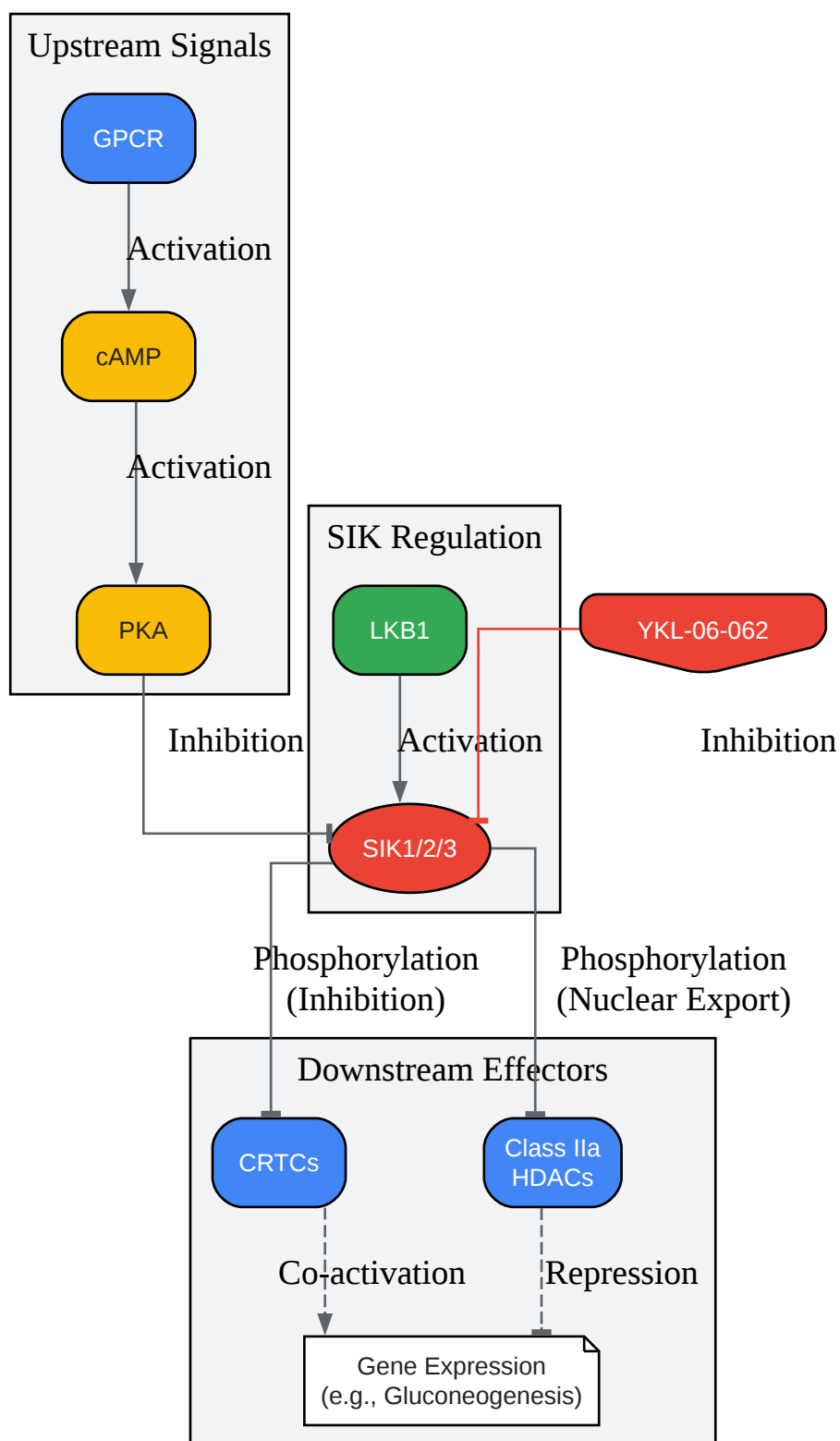
Data Analysis:

- The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

- The percent inhibition values are then plotted against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

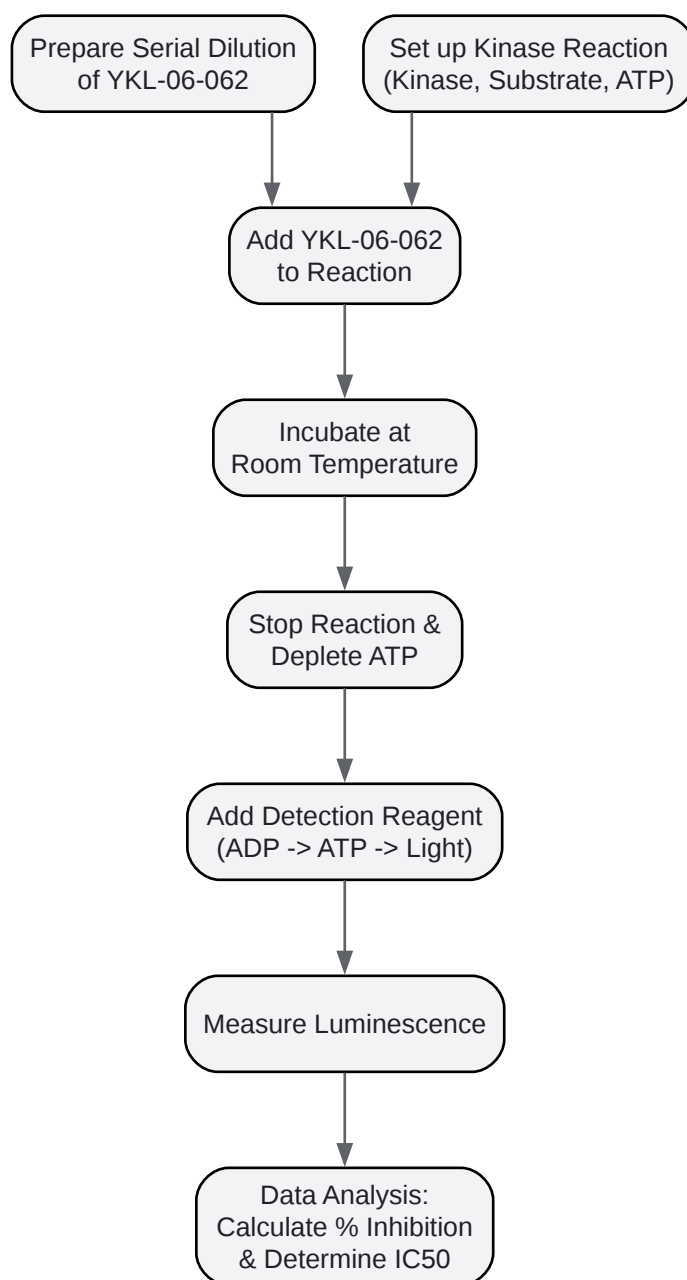
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Salt-Inducible Kinase (SIK) signaling pathway and a typical experimental workflow for determining kinase inhibitor IC₅₀ values.



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Caption: Salt-Inducible Kinase (SIK) Signaling Pathway.



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Caption: Experimental Workflow for IC50 Determination.

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- To cite this document: BenchChem. [YKL-06-062: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611893#ykl-06-062-selectivity-profiling-against-other-kinases]

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